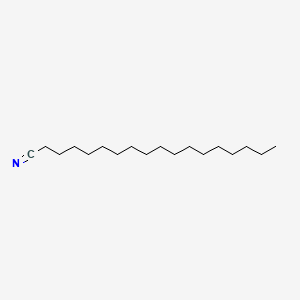

Stearonitrile

Katalognummer B1677099

Key on ui cas rn:

638-65-3

Molekulargewicht: 265.5 g/mol

InChI-Schlüssel: RHSBIGNQEIPSCT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06307104B1

Procedure details

300 g of stearonitrile were fed into a 1 liter autoclave and then 3 g of Catalyst A, 12 g of water and 1 g of 48% sodium hydroxide were put thereinto. After purging with nitrogen gas, the reaction was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C. The reaction-finishing point was determined at the point where the hydrogen gas was no longer absorbed. The reaction system was aged further for 15 minutes. Absorption of hydrogen gas proceeded smoothly and the absorption was completed in 0.8 hour. After finish of the reaction and aging, the reaction product was taken out from the reactor and the catalyst was removed off. Then, the reaction product was distilled and purified under 0.27 kPa at 220° C. Stearylamine was obtained with yield of 94%.

[Compound]

Name

Catalyst A

Quantity

3 g

Type

catalyst

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1](#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Na+]>O>[CH2:1]([NH2:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)#N

|

Step Two

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

Catalyst A

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After purging with nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out under the hydrogen pressure of 2.0 MpaG at the reaction temperature of 120° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no longer absorbed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Absorption of hydrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the absorption

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was completed in 0.8 hour

|

|

Duration

|

0.8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After finish of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was removed off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then, the reaction product was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified under 0.27 kPa at 220° C

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |